1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine
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Overview
Description
1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine is a chemical compound with the molecular formula C12H21F3N2O2 and a molecular weight of 282.31 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a trifluoroethyl group and an amino group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-piperidinecarboxylate with 2,2,2-trifluoroethylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, facilitating binding and subsequent biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2,2,2-trifluoro-1-aminoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- 4-Amino-1-tert-butoxycarbonylpiperidine
Uniqueness
1-(1-Boc-4-piperidyl)-2,2,2-trifluoroethylamine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various research applications. Additionally, the combination of the piperidine ring and the tert-butyl ester group provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
tert-butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-8(5-7-17)9(16)12(13,14)15/h8-9H,4-7,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFSKVYSEAUBSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678071 |
Source
|
Record name | tert-Butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159982-64-5 |
Source
|
Record name | tert-Butyl 4-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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